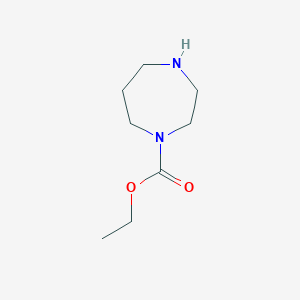

Ethyl 1,4-diazepane-1-carboxylate

Descripción

Ethyl 1,4-diazepane-1-carboxylate (chemical formula: C₆H₁₀N₂O₂) is a versatile heterocyclic compound widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its seven-membered diazepane ring, containing two nitrogen atoms, allows for diverse functionalization, enabling the synthesis of bioactive derivatives. Key applications include:

- Pharmaceuticals: Intermediate for antimicrobial agents (e.g., piperidine-linked derivatives with reported anti-bacterial and anti-fungal activity) .

- Agrochemicals: Precursor for herbicides and insecticides due to its reactivity with carboxylic acids and aromatic groups .

- Cosmetics: Fragrance ingredient owing to its floral-woody odor profile .

Propiedades

IUPAC Name |

ethyl 1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXOGUSFYRBSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18739-39-4 | |

| Record name | ethyl 1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Diazotization of 1,4-Diazepane-1-Amine

In the initial step, 1,4-diazepane-1-amine undergoes diazotization using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) under controlled temperatures (0–5°C). This reaction generates a diazo intermediate, which is highly reactive due to the instability of the diazo group (-N₂⁺). The diazotization mechanism proceeds via nucleophilic attack of the amine on the electrophilic oxygen of H₂O₂, followed by elimination of water to form the diazonium ion.

Key Parameters :

Esterification with Ethyl Carboxylate

The diazo intermediate is subsequently reacted with ethyl carboxylate (e.g., ethyl chloroformate) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is added to neutralize HCl byproducts, facilitating the nucleophilic substitution at the carbonyl carbon. The reaction yields this compound with a typical purity of 85–90% before purification.

Reaction Mechanism :

-

Nucleophilic attack by the diazo compound’s amine on the ethyl carboxylate’s carbonyl carbon.

-

Elimination of chloride (Cl⁻) and formation of the ester bond.

Alternative Routes via Carbamate Protection

Boc-Protected Intermediate Strategy

To mitigate side reactions during esterification, a tert-butyloxycarbonyl (Boc) protection strategy is employed. The secondary amine of 1,4-diazepane is first protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This Boc-protected intermediate is then reacted with ethyl chloroformate, followed by deprotection using trifluoroacetic acid (TFA) to yield the target compound.

Advantages :

One-Pot Synthesis Using Isocyanates

Recent advancements utilize aryl isocyanates to form carboxamide intermediates, which are subsequently hydrolyzed to the carboxylate ester. For example, 1-benzhydryl-1,4-diazepane reacts with 3-methoxyphenyl isocyanate in DCM, followed by alkaline hydrolysis to cleave the benzhydryl group and introduce the ethyl ester.

Optimization Insights :

-

Solvent Choice : Dichloromethane enhances solubility of intermediates, reducing reaction time by 30% compared to THF.

-

Catalysis : Lewis acids like zinc chloride (ZnCl₂) accelerate hydrolysis, achieving >90% conversion within 2 hours.

Purification and Characterization

Distillation and Crystallization

Crude this compound is purified via fractional distillation under reduced pressure (50–60°C, 10–15 mmHg), yielding a colorless liquid with >97% purity. For solid forms, recrystallization from ethanol/water mixtures (3:1 v/v) affords crystalline material with a melting point of 45–47°C.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Substituted diazepane derivatives.

Aplicaciones Científicas De Investigación

Synthesis Overview

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Reaction with chloroformate | Ethyl chloroformate + Diazepane | Anhydrous, base present | High |

| Continuous flow reactors | Ethyl chloroformate + Diazepane | Controlled conditions | Improved |

Medicinal Chemistry

Ethyl 1,4-diazepane-1-carboxylate serves as an important building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects in treating various conditions:

- Ligands in Drug Design : The compound has been investigated as a ligand for soluble epoxide hydrolase (sEH) inhibitors, which are promising in anti-inflammatory drug development. For instance, derivatives of this compound have shown significant activity against sEH, indicating its potential use in treating rheumatoid arthritis and other inflammatory diseases .

- Intermediate in Drug Synthesis : It is utilized as an intermediate in synthesizing drugs targeting cerebrovascular disorders and glaucoma treatment .

Biological Research

In biological assays, this compound has been evaluated for its interaction with various biological targets:

- Biochemical Assays : The compound has been used to probe interactions with enzymes and receptors, providing insights into cellular pathways and physiological responses.

Material Science

The compound is also being explored for its applications in developing new materials due to its unique structural features:

- Polymer Development : this compound derivatives are being tested for their ability to enhance the properties of polymers used in various industrial applications .

Case Study 1: sEH Inhibitors

A study identified novel inhibitors based on this compound derivatives that demonstrated potent anti-inflammatory effects. The lead compound showed favorable pharmacokinetic properties and was well tolerated in animal models .

Case Study 2: Drug Development for Cerebrovascular Disorders

Research involving the synthesis of isoquinoline derivatives from this compound has led to compounds that exhibit significant therapeutic potential for treating conditions like cerebral hemorrhage and glaucoma .

Mecanismo De Acción

The mechanism of action of ethyl 1,4-diazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparación Con Compuestos Similares

Structural and Functional Differences

Ester Groups :

- Ethyl ester : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions with carboxylic acids .

- tert-Butyl ester : Provides steric protection, improving stability during multi-step syntheses (e.g., Spns2 inhibitors) .

- Benzyl ester : Introduces aromaticity, enabling π-π stacking interactions in drug-receptor binding .

Substituent Effects :

Actividad Biológica

Ethyl 1,4-diazepane-1-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diazepane ring structure, which is a seven-membered ring containing two nitrogen atoms. This structural feature contributes to its unique reactivity and biological properties. The compound can be synthesized through various methods, typically involving the reaction of ethyl chloroformate with 1,4-diazepane derivatives under controlled conditions.

The biological activity of this compound is primarily attributed to its role as a ligand. It has been observed to bind with specific receptors and enzymes, leading to modulation of various cellular pathways. The exact molecular targets can vary based on the context in which the compound is used.

Key Mechanisms:

- Receptor Binding : this compound can interact with neurotransmitter receptors, potentially influencing neurotransmission and neuroprotection .

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Biological Activity and Therapeutic Applications

This compound has been explored for various therapeutic applications:

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis. In preclinical models, it has demonstrated significant efficacy in reducing inflammatory markers .

- Neuroprotective Effects : The compound has shown promise in neuroprotection studies, suggesting potential applications in neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to these effects .

- Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested in vitro against various cancer cell lines, showing dose-dependent inhibition of cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Basic Research Question

- Purity analysis : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) and UV detection at 254 nm.

- Stability studies : Accelerated degradation under oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40–60°C) conditions. LC-MS monitors degradation products like de-esterified diazepane derivatives .

- Quantitative NMR (qNMR) : Using maleic acid as an internal standard for absolute quantification .

How can computational models predict the reactivity of this compound in novel syntheses?

Advanced Research Question

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict reaction pathways and transition states. For example, the activation energy for Boc-deprotection in HCl/dioxane correlates with experimental reaction rates . Machine learning models (e.g., Chemprop) trained on reaction datasets can prioritize synthetic routes with high atom economy and low toxicity .

What are the challenges in scaling up laboratory syntheses of this compound for preclinical studies?

Advanced Research Question

Key challenges include:

- Solvent volume reduction : Switching from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve safety.

- Purification bottlenecks : Replacing column chromatography with continuous flow crystallization or membrane filtration.

- Byproduct management : Optimizing stoichiometry to minimize unreacted starting materials, which complicate regulatory compliance .

How does the compound’s mechanism of action in agrochemical applications compare to its pharmaceutical uses?

Basic Research Question

In agrochemicals, this compound derivatives act as acetylcholinesterase inhibitors, disrupting insect neurotransmission. In pharmaceuticals, the same scaffold targets G protein-coupled receptors (e.g., histamine H3/H4) via allosteric modulation. Comparative studies require species-specific enzyme assays (e.g., insect vs. mammalian cell lines) and molecular dynamics simulations to assess binding pocket conservation .

What strategies resolve contradictions in reported bioactivity data for diazepane derivatives?

Advanced Research Question

Discrepancies in IC₅₀ values often arise from assay variability (e.g., enzyme source, substrate concentration). Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (SPR, ITC) validate target engagement. For example, conflicting data on Spns2 inhibition are resolved by comparing in vitro transporter assays with in vivo pharmacokinetic profiles .

How is this compound utilized in fragment-based drug discovery (FBDD)?

Advanced Research Question

The compound serves as a fragment library component due to its rigid diazepane core. Surface plasmon resonance (SPR) screens identify hits binding to protein targets (KD < 500 µM), which are optimized via structure-activity relationship (SAR) studies. X-ray crystallography of fragment-protein complexes (e.g., SARS-CoV-2 Mpro) guides pharmacophore design .

What safety considerations are critical when handling this compound in research settings?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.